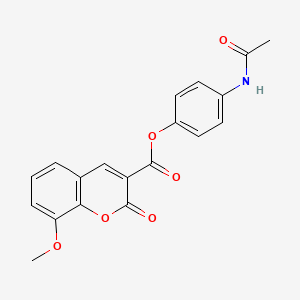
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds. It also contains a thiophene ring, which is a sulfur-containing heterocycle often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring, possibly through a ring-closing reaction, and the attachment of the thiophene ring. Without specific literature on this compound, it’s difficult to provide a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a morpholine ring, a thiophene ring, and a naphthalene ring. These rings are likely connected through a sulfonamide linkage .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholine, thiophene, and naphthalene rings. The sulfonamide linkage could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar morpholine ring and the aromatic thiophene and naphthalene rings would likely impact its solubility, boiling point, and melting point .Scientific Research Applications
- Significance : LRRK2 kinase inhibitors hold promise for treating PD. The compound , PF-06447475, is a highly potent, brain-penetrant, and selective LRRK2 inhibitor .
- Biological Activity : These derivatives exhibit antibacterial and anticancer effects, making them potential candidates for drug development .
- Applications : These derivatives could find use in various fields, including medicinal chemistry and materials science .
Leucine Rich Repeat Kinase 2 (LRRK2) Inhibition for Parkinson’s Disease (PD) Treatment
Antibacterial and Anticancer Properties
Thiadiazole-Imidamide Derivatives
Kinome Selectivity Optimization
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c21-17-12-4-1-2-5-13(12)18(22)16(20-7-9-25-10-8-20)15(17)19-27(23,24)14-6-3-11-26-14/h1-6,11,19H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFMVUGBOSMDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)
![2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2414812.png)
![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2414817.png)
![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)
![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)


![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)